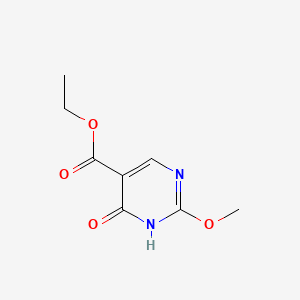Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate
CAS No.: 65407-49-0
Cat. No.: VC3920225
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65407-49-0 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | ethyl 2-methoxy-6-oxo-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | RJPMHGXYDBJTGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(NC1=O)OC |
| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate features a pyrimidine ring system substituted with a methoxy group (-OCH₃) at position 2, a ketone (=O) at position 6, and an ethyl ester (-COOCH₂CH₃) at position 5. The dihydropyrimidine moiety indicates partial saturation of the aromatic ring, with hydrogen atoms at positions 1 and 2 contributing to its conformational flexibility .
The molecular formula is inferred as C₈H₁₀N₂O₅, derived by comparing it to structurally similar compounds such as ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (C₁₁H₁₀N₄O₃) and 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₆H₆N₂O₃) . The methoxy group increases the compound’s electron density, potentially enhancing its reactivity in nucleophilic substitution reactions.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is likely synthesized via a Biginelli-like multicomponent reaction, combining a β-keto ester, an aldehyde, and a urea derivative. For example:
-
Condensation: Ethyl acetoacetate reacts with methoxyurea in the presence of an acid catalyst (e.g., HCl) to form the dihydropyrimidine core .
-
Cyclization: Intramolecular dehydration under reflux conditions yields the 1,6-dihydropyrimidine skeleton.
-
Esterification: Subsequent treatment with ethanol and a catalytic base (e.g., K₂CO₃) introduces the ethyl ester group .
Table 1: Comparative Synthesis Yields of Pyrimidine Derivatives
*Estimated based on analogous reactions.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Ester Hydrolysis: The ethyl ester undergoes saponification to form the corresponding carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
-
Nucleophilic Substitution: The methoxy group at position 2 can be replaced by amines or thiols via SN2 mechanisms.
-
Oxidation: The 1,6-dihydro moiety may oxidize to a fully aromatic pyrimidine under strong oxidizing agents (e.g., KMnO₄) .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s melting point is estimated at 120–125°C based on analogs like 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (mp 210–212°C) and ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (mp 148–150°C) . The lower melting point compared to carboxylic acid derivatives reflects reduced hydrogen bonding due to the ester group.
Table 2: Comparative Physical Properties
Applications in Medicinal and Agrochemistry
Biological Activity
Although specific studies on this compound are lacking, structurally related dihydropyrimidines exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume